molecular formula C13H8Cl2O2 B1593852 3-(3,4-Dichlorophenoxy)benzaldehyde CAS No. 79124-76-8

3-(3,4-Dichlorophenoxy)benzaldehyde

Cat. No.: B1593852
CAS No.: 79124-76-8
M. Wt: 267.1 g/mol
InChI Key: ABQHJSHFFLAGHF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . It is characterized by the presence of a benzaldehyde group attached to a dichlorophenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-(3,4-Dichlorophenoxy)benzaldehyde has several applications in scientific research, including:

Safety and Hazards

“3-(3,4-Dichlorophenoxy)benzaldehyde” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

It’s known that the compound can cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It’s known that the compound can condense with acetophenone to yield chalcone , a compound known for its anti-inflammatory, antiviral, and anticancer properties.

Result of Action

It’s known to cause skin, eye, and respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,4-Dichlorophenoxy)benzaldehyde. For instance, exposure to dust, fume, gas, mist, vapors, or spray of the compound should be avoided . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dichlorophenoxy)benzaldehyde can be synthesized through the condensation of 3,4-dichlorophenol with benzaldehyde under specific reaction conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process. The reaction is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichlorophenoxy)benzaldehyde: Similar structure but with chlorine atoms at different positions.

    4-(2,4-Dichlorophenoxy)benzaldehyde: Similar structure with variations in the position of the dichlorophenoxy group.

    2-(4-Chlorophenoxy)benzaldehyde: Contains a single chlorine atom in the phenoxy group.

Uniqueness

3-(3,4-Dichlorophenoxy)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This compound’s distinct structure allows for unique applications in various fields of research and industry .

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-12-5-4-11(7-13(12)15)17-10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHJSHFFLAGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022303
Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79124-76-8
Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79124-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(3,4-dichlorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3,4-DICHLOROPHENOXY)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S99P2ILL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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